Lattice Mismatch with Si(111): HoSi₂ Occupies a Narrow Strain Window Between DySi₂ and ErSi₂
HoSi₂ exhibits a lattice mismatch of –0.75% with respect to the Si(111) surface [1]. This value is intermediate between DySi₂ (–0.3%) [2] and ErSi₂ (–1.3%) [3]. The entire hexagonal RE disilicide family spans mismatches from +0.83% to –2.55% [4]. HoSi₂'s position near –0.75% places it in a regime where epitaxial strain is sufficient to drive anisotropic nanowire self‑assembly on Si(001) without generating the high defect densities observed in the more highly mismatched ErSi₂ system [1].
| Evidence Dimension | Lattice mismatch between hexagonal RE disilicide (0001) and Si(111) |
|---|---|
| Target Compound Data | HoSi₂: –0.75% |
| Comparator Or Baseline | DySi₂: –0.3%; ErSi₂: –1.3%; class range: +0.83% to –2.55% |
| Quantified Difference | HoSi₂ is 0.55 percentage points more mismatched than DySi₂ and 0.55 percentage points less mismatched than ErSi₂ |
| Conditions | Room-temperature lattice parameter comparison; epitaxial films on Si(111) verified by LEED and XRD |
Why This Matters
The precise lattice mismatch governs the strain‑driven self‑assembly of nanowires and the density of interfacial defects; HoSi₂'s intermediate mismatch offers a tunable strain window that is not accessible with DySi₂ or ErSi₂ alone, enabling ternary alloy engineering of (Ho,Er)Si₂ or (Ho,Dy)Si₂ nanowire compositions.
- [1] Woffinden, C., Eames, C., Ménard, H. & Tear, S. P. (2005). Growth and electronic structure of holmium silicides by STM and STS. Surface Science, 578(1–3), 80–87. View Source
- [2] ELS‑LEED study of low‑dimensional plasmons in DySi₂ layers and nanowires. (2007). INIS Repository, IAEA. Reports DySi₂ lattice mismatch of –0.3% with Si(111). View Source
- [3] Atomic models for the ErSi₂/Si(111) interface. (1990). Reports ErSi₂ lattice mismatch of –1.3% with Si(111). View Source
- [4] Knapp, J. A. & Picraux, S. T. (1986). Epitaxial growth of rare-earth silicides on (111) Si. Applied Physics Letters, 48(7), 466–468. View Source
